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molecular formula C17H22N2O2S B8287162 [2-(2-Cyclohexyl-ethylsulfanyl)-benzoimidazol-1-yl]-acetic acid

[2-(2-Cyclohexyl-ethylsulfanyl)-benzoimidazol-1-yl]-acetic acid

Cat. No. B8287162
M. Wt: 318.4 g/mol
InChI Key: KHEYIRWDWCNBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273740B2

Procedure details

A solution of tert-butyl[2-(2-cyclohexyl-ethylsulfanyl)-benzoimidazol-1-yl]-acetate (Precursor A-01b, 42 mg, 0.13 mmol) in TFA/dichloromethane (1:1, 0.5 ml) is stirred at rt for 4 h. The solvents are removed in vacuo. The crude residue is sonicated in Et2O/heptane (1:1, 1 ml) until a solid precipitates. It is rinsed with heptane and purified by flash chromatography on silica gel (AcOEt/heptane, 1:1 containing 1% of AcOH), yielding the title compound (12 mg) in 30% as a white solid: tR=6.44 min (LC-1), ESI-MS (pos.): m/z 319.12 [M+H]+, ESI-MS (neg.): m/z 317.37 [M−H]+; 1H-NMR (CDCl3): δ (ppm) 0.82-0.94 (m, 2H), 1.09-1.23 (m, 3H), 1.37 (m, 1H), 1.54 (q, 2H, SCH2CH2), 1.68 (m, 5H), 3.34 (t, 2H, SCH2), 4.88 (s, 2H, CH2CO2), 7.22 (s, 3Harom), 7.65 (m, 1Harom).
Name
tert-butyl[2-(2-cyclohexyl-ethylsulfanyl)-benzoimidazol-1-yl]-acetate
Quantity
42 mg
Type
reactant
Reaction Step One
Name
TFA dichloromethane
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:26])[CH2:7][N:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[C:9]1[S:17][CH2:18][CH2:19][CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1)(C)(C)C>C(O)(C(F)(F)F)=O.ClCCl>[CH:20]1([CH2:19][CH2:18][S:17][C:9]2[N:8]([CH2:7][C:6]([OH:26])=[O:5])[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[N:10]=2)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1 |f:1.2|

Inputs

Step One
Name
tert-butyl[2-(2-cyclohexyl-ethylsulfanyl)-benzoimidazol-1-yl]-acetate
Quantity
42 mg
Type
reactant
Smiles
C(C)(C)(C)OC(CN1C(=NC2=C1C=CC=C2)SCCC2CCCCC2)=O
Name
TFA dichloromethane
Quantity
0.5 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue is sonicated in Et2O/heptane (1:1, 1 ml) until a solid
CUSTOM
Type
CUSTOM
Details
precipitates
WASH
Type
WASH
Details
It is rinsed with heptane
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (AcOEt/heptane, 1:1 containing 1% of AcOH)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CCSC1=NC2=C(N1CC(=O)O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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